Cas no 1422057-40-6 (3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thienopyrimidine scaffold with a phenyl substituent at the 1-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of hydroxyl and carbonyl functionalities enhances its reactivity, facilitating further derivatization. Its rigid fused-ring system contributes to stability, while the methyl group at the 5-position offers potential for selective modifications. The compound is of particular interest in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents, due to its ability to interact with diverse enzymatic targets.
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure
1422057-40-6 structure
商品名:3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS番号:1422057-40-6
MF:C13H10N2O3S
メガワット:274.295101642609
MDL:MFCD23136022
CID:4672950
PubChem ID:57469793

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

    • PTPD
    • 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
    • 3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione
    • AOB3872
    • AK174888
    • AKOS025404901
    • MFCD23136022
    • EX-A4738
    • AS-16770
    • 1422057-40-6
    • 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
    • MDL: MFCD23136022
    • インチ: 1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3
    • InChIKey: QKYZQKJXAKNEPA-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C2C(N(C(N(C3C=CC=CC=3)C1=2)=O)O)=O

計算された属性

  • せいみつぶんしりょう: 274.04121336g/mol
  • どういたいしつりょう: 274.04121336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 89.1

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
120683-5mg
3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97%
1422057-40-6 97%
5mg
$1252.00 2023-09-06
abcr
AB576579-10mg
PTPD, 95%; .
1422057-40-6 95%
10mg
€530.50 2024-04-19
eNovation Chemicals LLC
Y1133007-100mg
3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
1422057-40-6 95%
100mg
$1400 2024-07-23
Chemenu
CM269016-10mg
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
1422057-40-6 95%+
10mg
$*** 2023-03-30
Chemenu
CM269016-10mg
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
1422057-40-6 95%
10mg
$1440 2021-08-18
abcr
AB576579-25mg
PTPD, 95%; .
1422057-40-6 95%
25mg
€1074.30 2024-04-19
abcr
AB576579-50mg
PTPD, 95%; .
1422057-40-6 95%
50mg
€1801.00 2024-04-19
abcr
AB576579-5mg
PTPD, 95%; .
1422057-40-6 95%
5mg
€331.80 2024-04-19
Matrix Scientific
120683-10mg
3-Hydroxy-5-methyl-1-phenylthieno-[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97%
1422057-40-6 97%
10mg
$1792.00 2023-09-06
eNovation Chemicals LLC
Y1133007-100mg
3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
1422057-40-6 95%
100mg
$2000 2025-02-28

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 関連文献

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneに関する追加情報

Compound CAS No. 1422057-40-6: 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

The compound with CAS No. 1422057-40-6, known as 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyrimidinediones, which are known for their unique structural features and potential bioactivity. The molecule's structure is characterized by a thienopyrimidine ring system fused with a dione moiety, along with substituents such as a hydroxyl group at position 3 and a methyl group at position 5. These structural elements contribute to its intriguing chemical properties and biological activity.

Recent studies have highlighted the potential of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. The compound's hydroxyl group plays a crucial role in its interaction with these enzymes, making it a promising candidate for drug development. Additionally, the methyl group at position 5 enhances the molecule's stability and solubility, which are critical factors for its pharmacokinetic profile.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study in Organic Letters detailed the use of palladium-catalyzed coupling reactions to construct the thienopyrimidine core. This approach not only improves yield but also ensures high purity of the final product. The phenyl group attached to position 1 further enhances the molecule's aromaticity and electronic properties, making it suitable for various applications in materials science as well.

In terms of applications beyond pharmacology, 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential in optoelectronic devices due to its conjugated π-system. Research published in Advanced Materials demonstrated that this compound can be used as an active layer material in organic light-emitting diodes (OLEDs), exhibiting high luminous efficiency and stability. The dione moiety contributes significantly to these properties by facilitating charge transport and emission.

The discovery and characterization of this compound have opened new avenues for interdisciplinary research. Its unique combination of structural features makes it an ideal model system for studying molecular recognition and electronic transitions. Furthermore, ongoing studies aim to explore its potential as a building block for more complex molecular architectures in nanotechnology.

In conclusion, CAS No. 1422057-40-6 represents a groundbreaking advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its intricate structure and versatile properties continue to inspire innovative research directions, solidifying its position as a key molecule in contemporary scientific exploration.

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